(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-acetylpyridine. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: This compound shares the dimethylamino group but differs in the structure of the aromatic ring.
2-Fluorodeschloroketamine: Although structurally different, it shares some pharmacological properties with (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one.
Uniqueness
This compound is unique due to its combination of aromatic and heteroaromatic rings, which confer specific electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the development of nonlinear optical materials .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
(E)-1-[4-(dimethylamino)phenyl]-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O/c1-18(2)15-8-6-14(7-9-15)16(19)10-5-13-4-3-11-17-12-13/h3-12H,1-2H3/b10-5+ |
InChI Key |
SPABMCLDHGNLFQ-BJMVGYQFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CN=CC=C2 |
solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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